

# role of 4-Formamidobenzoic acid in medicinal chemistry

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## Compound of Interest

Compound Name: 4-Formamidobenzoic acid

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An In-Depth Technical Guide: The Multifaceted Role of **4-Formamidobenzoic Acid** in Medicinal Chemistry

## Executive Summary

**4-Formamidobenzoic acid** (4-FABA), a derivative of 4-aminobenzoic acid (PABA), has emerged as a cornerstone scaffold in modern medicinal chemistry. Its unique structural features—a carboxylic acid and a formamido group on a benzene ring—provide a versatile platform for chemical modification, enabling the synthesis of complex molecular architectures. This guide delves into the fundamental chemistry, strategic applications, and therapeutic potential of 4-FABA and its derivatives. We will explore its significance as a foundational building block in drug synthesis, its role as a key pharmacophore in designing novel therapeutic agents, and its application in developing compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. Through detailed analysis, case studies, and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of the 4-FABA scaffold in their research endeavors.

## Part 1: Foundational Chemistry and Strategic Importance

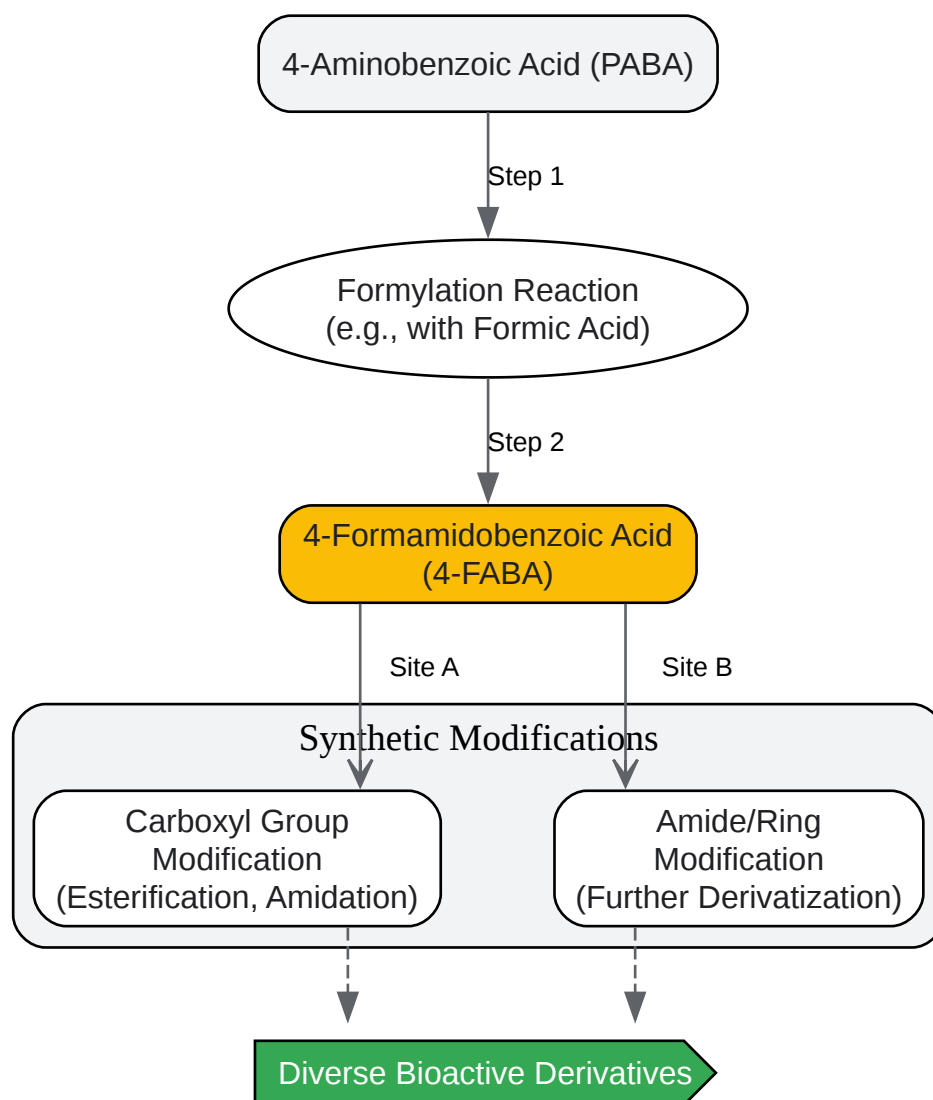
### The 4-Formamidobenzoic Acid Scaffold: An Introduction

**4-Formamidobenzoic acid** (also known as 4-(formylamino)benzoic acid) is a white to off-white solid organic compound.[1][2] Its structure is characterized by a benzene ring substituted at positions 1 and 4 with a carboxylic acid group and a formamido group, respectively. These two functional groups are pivotal to its utility in medicinal chemistry, offering multiple points for chemical modification and interaction with biological targets.[3] The carboxylic acid can act as a hydrogen bond donor and acceptor and can be converted into esters or amides, while the formamido group provides a stable amide linkage that can also participate in hydrogen bonding.

Physicochemical Properties of 4-Formamidobenzoic Acid	
CAS Number	28533-43-9[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub> [1]
Molecular Weight	165.15 g/mol [1]
Appearance	White to Off-White Solid[1]
Melting Point	250-252 °C[4]
Solubility	Soluble in DMSO, Methanol[4]
Boiling Point	428.6 °C at 760 mmHg[2]
Density	1.39 g/cm <sup>3</sup> [2]

## Synthesis and Reactivity: A Versatile Building Block

The significance of 4-FABA lies in its role as a vital pharmaceutical intermediate.[3] Its synthesis typically starts from the more common 4-aminobenzoic acid (PABA). The formylation of the amino group is a critical step, often achieved using formic acid or other formylating agents. This transformation is crucial as it protects the amino group while introducing an amide functionality that can influence the molecule's electronic properties and binding interactions. The dual functionality of 4-FABA makes it an indispensable component for constructing complex therapeutic agents through multi-step syntheses.[3]



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*General synthetic logic for utilizing 4-FABA in drug discovery.*

## Part 2: 4-FABA as a Privileged Scaffold in Drug Discovery

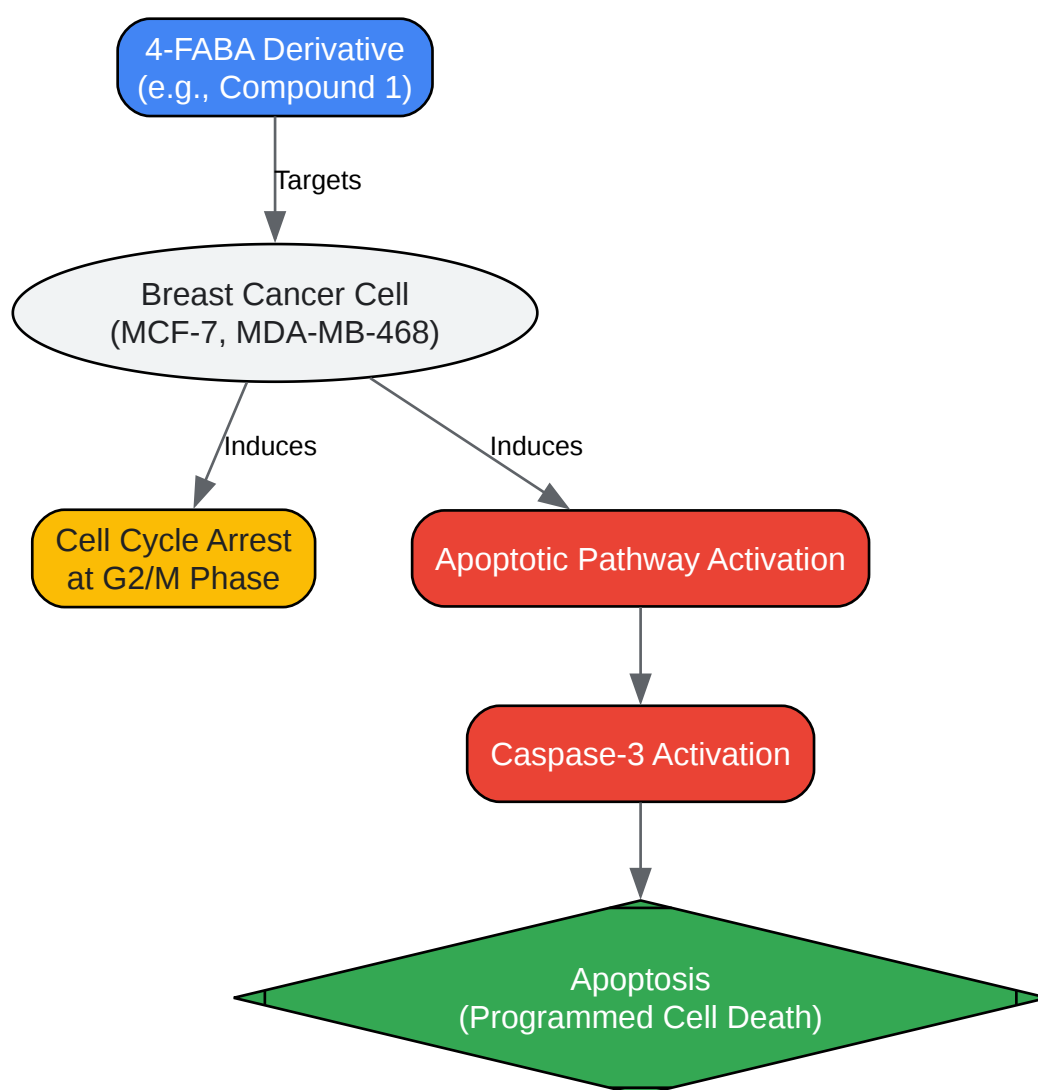
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The benzoic acid moiety, the parent structure of 4-FABA, is widely recognized as such a scaffold, forming the basis for numerous synthetic bioactive molecules.[5]

### Key Therapeutic Applications of 4-FABA Derivatives

The structural versatility of 4-FABA allows for its incorporation into a wide array of therapeutic agents, targeting diseases from bacterial infections to cancer.

The PABA scaffold is crucial for folate synthesis in many pathogens, making it an ideal target for antimicrobial drug design.<sup>[6]</sup> By modifying this core structure, researchers have developed potent antimicrobial agents. A study reported the synthesis of naphthyl-substituted pyrazole derivatives starting from a benzoic acid scaffold, which showed potent growth-inhibitory properties against drug-resistant bacteria like *Staphylococcus aureus* and *Acinetobacter baumannii*, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/ml.<sup>[7]</sup> The derivatization of the 4-FABA core allows for the creation of compounds that can likely interfere with essential metabolic pathways or bacterial structures, leading to potent antibacterial effects.<sup>[6][8]</sup> Furthermore, other derivatives have been designed to target viral components, such as the capsid of Coxsackievirus B3, demonstrating the broad-spectrum potential of this scaffold.<sup>[9]</sup>

Benzoic acid derivatives have shown significant potential as anticancer agents.<sup>[5]</sup> Specific derivatives of 4-FABA have been designed to exhibit selective cytotoxicity against cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a related structure, was found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.<sup>[10]</sup> The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.<sup>[10]</sup> These compounds can trigger intrinsic apoptotic pathways, often mediated by the activation of key executioner enzymes like caspase-3.<sup>[10]</sup> The ability to selectively induce apoptosis in malignant cells while sparing healthy ones is a hallmark of a promising anticancer agent.



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*Simplified mechanism of a 4-FABA derivative inducing apoptosis.[10]*

Chronic inflammation and cardiovascular diseases are other areas where 4-FABA derivatives have shown promise. Soluble epoxide hydrolase (sEH) is an enzyme implicated in hypertension and vascular inflammation. A study on 4-benzamidobenzoic acid hydrazide derivatives, which share the core benzamido structure with 4-FABA, identified potent sEH inhibitors.[11] The most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, demonstrated significant inhibitory activity.[11] This suggests that the 4-amidobenzoic acid scaffold is well-suited for fitting into the active site of sEH, providing a basis for developing novel treatments for cardiovascular-related diseases.

## Part 3: Practical Methodologies and Case Studies

To illustrate the practical application of 4-FABA in drug development, this section provides a case study and a detailed experimental protocol.

### Case Study: Naphthyl-Pyrazole Derivatives as Antibacterial Agents

In a notable study, researchers designed and synthesized a series of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent inhibitors of drug-resistant bacteria.<sup>[7]</sup>

**Rationale:** The design strategy involved combining the benzoic acid moiety with a naphthyl-substituted pyrazole core. This molecular hybridization aimed to create novel chemical entities with enhanced antimicrobial properties. The benzoic acid group provides a critical anchor for potential interactions with bacterial targets, while the larger heterocyclic system explores additional binding pockets.

**Synthesis Workflow:** The synthesis is a multi-step process starting from commercially available materials, where the benzoic acid derivative is introduced to form the final pyrazole-based compounds.

**Results Summary:** Several synthesized compounds exhibited potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Acinetobacter baumannii*.

Compound	MIC (µg/ml) vs. <i>S. aureus</i>	MIC (µg/ml) vs. <i>A. baumannii</i>
Derivative 1	0.78	1.56
Derivative 2	1.56	3.12
Derivative 3	3.12	6.25
Data synthesized from findings reported in the study. <sup>[7]</sup>		

This case study exemplifies how the 4-substituted benzoic acid core serves as a successful foundation for developing potent therapeutic agents against challenging drug-resistant pathogens.

## Detailed Experimental Protocol: Synthesis of an Antimicrobial Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from 4-aminobenzoic acid, a precursor to 4-FABA, demonstrating a common derivatization technique. The conversion to a 4-FABA derivative would follow similar principles, reacting with an appropriate aldehyde.[6]

Objective: To synthesize 4-[(2-Hydroxybenzylidene)amino]benzoic acid.

Rationale: The reaction between an amine (like PABA) and an aldehyde (like salicylaldehyde) forms an imine or Schiff base. This molecular hybridization combines two pharmacophores into a single molecule, often resulting in enhanced biological activity.[6][12] The salicylaldehyde moiety is known to contribute to antimicrobial effects.



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